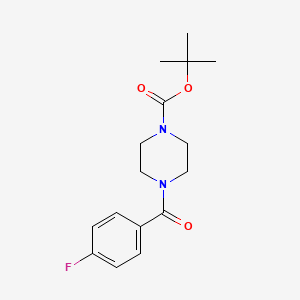

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZLGZXRASVPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-fluorobenzoyl chloride in the presence of a base, followed by the protection of the piperazine nitrogen with a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects, particularly in:

- Drug Development : It serves as a precursor in synthesizing various pharmaceuticals targeting specific biological pathways. Compounds with similar structures have shown promise in modulating neurotransmitter systems and exhibiting anticancer properties .

- Biological Activity Studies : Research indicates that this compound may interact with serotonin receptors and other neurotransmitter systems, suggesting potential roles in treating mood disorders and neurodegenerative diseases .

Enzyme Inhibition Studies

The compound has demonstrated inhibitory activity against certain enzymes involved in metabolic pathways. For example:

- Monoacylglycerol Lipase (MAGL) : Some derivatives of piperazine compounds exhibit selective inhibition of MAGL, which plays a role in endocannabinoid metabolism. This suggests potential therapeutic applications in pain management and inflammation control .

Anticancer Research

Preliminary studies have shown that tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate can inhibit cell proliferation in various cancer cell lines:

- Ovarian Cancer Cells : The compound has demonstrated an IC50 value around 30 µM against ovarian cancer cells, indicating its potential as an anticancer agent .

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer Activity | Ovarian Cancer Cells | ~30 µM | |

| Enzyme Inhibition | Monoacylglycerol Lipase | Not specified |

These findings highlight the compound's potential for further exploration in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl moiety enhances its binding affinity to these targets, leading to modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate exhibits unique properties due to the presence of the fluorobenzoyl group. This group enhances its lipophilicity and metabolic stability, making it more suitable for drug development. Additionally, the fluorine atom increases its binding affinity to biological targets, potentially leading to higher efficacy in therapeutic applications .

Biological Activity

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate is characterized by a piperazine ring substituted with a tert-butyl group and a 4-fluorobenzoyl moiety. Its molecular formula is C_{16}H_{20}FNO_2, and it has a molecular weight of approximately 308.35 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperazine moiety is known for modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and anxiety disorders . The compound may act as an agonist or antagonist at these sites, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate exhibit significant anticancer properties. For instance, studies have shown that related piperazine derivatives can inhibit cell viability in various cancer cell lines, including ovarian cancer cells .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate | OVCAR-3 | 31.5 |

| Benzoylpiperidine derivative | COV318 | 43.9 |

Antimicrobial Properties

Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate also demonstrates antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study focusing on the effects of piperazine derivatives on cancer cell lines highlighted the promising results of tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate in inhibiting proliferation in OVCAR-3 cells. The mechanism was linked to its interaction with the MAGL enzyme, which plays a role in lipid metabolism and cancer progression .

- Serotonin Receptor Modulation : Another study explored the interaction of this compound with serotonin receptors, suggesting that it could modulate mood-related pathways effectively. This property makes it a candidate for further investigation as an antidepressant or anxiolytic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics but may exhibit variable metabolism rates depending on structural modifications . Toxicity profiles are still under investigation but are crucial for determining safe dosages in clinical applications.

Q & A

Q. Advanced

- Solvent Selection : Slow evaporation of EtOAc/hexane mixtures (1:3) promotes crystal growth .

- Hygroscopicity Mitigation : Handle intermediates under anhydrous conditions (e.g., glovebox) to prevent hydrate formation .

- SHELX Parameters : Use TWIN and BASF commands to model twinning in low-symmetry space groups (e.g., P1) .

How does the fluorobenzoyl group influence biological activity compared to non-fluorinated analogs?

Basic

The 4-fluoro group enhances:

Q. Advanced

- SAR Studies : Replace fluorine with Cl or NO₂ to assess steric vs. electronic effects. For example, 4-Cl analogs show reduced IC₅₀ against BTK kinase due to larger van der Waals radii .

- Docking Simulations : Fluorine’s electronegativity enhances hydrogen bonding with Thr²⁰⁷ in HIF-α binding pockets .

What purification challenges arise during scale-up, and how are they addressed?

Q. Advanced

- Byproduct Formation : Tert-butyl cleavage under acidic conditions generates piperazine side products. Use pH-controlled extraction (pH 6–7) to minimize degradation .

- Column Chromatography Limitations : For >10 g batches, switch to recrystallization (e.g., EtOH/H₂O) or centrifugal partition chromatography .

How can computational methods predict reactivity in derivatization reactions?

Q. Advanced

- DFT Calculations : Model transition states for nucleophilic acyl substitutions (e.g., B3LYP/6-31G* level) to predict regioselectivity in piperazine functionalization .

- Molecular Dynamics : Simulate solvation effects in DMF vs. THF to optimize SNAr reactions at the 4-fluorobenzoyl group .

What are the limitations of using tert-butyl carbamate as a protecting group?

Basic

The tert-butyl group:

Q. Advanced

- Orthogonal Protection : Use Fmoc or Alloc groups for sequential deprotection in multi-step syntheses .

- Microwave-Assisted Cleavage : TFA/DCM (1:4) at 60°C for 30 min removes tert-butyl without side reactions .

How do researchers validate synthetic intermediates in multi-step routes?

Q. Advanced

- HRMS-ESI : Confirm exact mass (e.g., [M+Na]+ = 374.15 for tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate) .

- 2D NMR (HSQC/HMBC) : Correlate carbonyl (δ ~167 ppm) with adjacent piperazine protons .

What safety considerations apply when handling fluorinated intermediates?

Q. Advanced

- Fluoride Release Risk : Avoid high-temperature reflux with LiAlH₄, which can generate toxic HF .

- Waste Disposal : Neutralize fluorinated byproducts with Ca(OH)₂ to precipitate insoluble CaF₂ .

How is tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate used in drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.